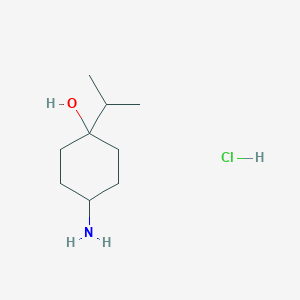

4-Amino-1-isopropylcyclohexanol hydrochloride

Beschreibung

4-Amino-1-isopropylcyclohexanol hydrochloride is a cyclohexanol derivative featuring an amino group at the 4-position and an isopropyl substituent at the 1-position of the cyclohexane ring. Its hydrochloride salt enhances stability and solubility, making it relevant in pharmaceutical and synthetic chemistry. The isopropyl group distinguishes it from simpler cyclohexanol derivatives, likely increasing lipophilicity and steric bulk compared to unsubstituted analogs.

Eigenschaften

IUPAC Name |

4-amino-1-propan-2-ylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7(2)9(11)5-3-8(10)4-6-9;/h7-8,11H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMKAIYVLXULQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(CC1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropylcyclohexanol hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .

Industrial Production Methods

Industrial production methods for 4-Amino-1-isopropylcyclohexanol hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-isopropylcyclohexanol hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-isopropylcyclohexanol hydrochloride has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products

Wirkmechanismus

The mechanism of action of 4-Amino-1-isopropylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity. The isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations:

- Functional Group Differences: The ketone in 4-(dimethylamino)cyclohexanone hydrochloride vs. the hydroxyl in the target compound alters hydrogen-bonding capacity and solubility.

- Similarity Scores: 4-Aminocyclohexanone hydrochloride (similarity score: 0.83 ) shares the amino group and cyclohexane backbone but lacks the hydroxyl and isopropyl substituents.

Biologische Aktivität

4-Amino-1-isopropylcyclohexanol hydrochloride is a chemical compound characterized by the presence of both an amino group and an isopropyl group attached to a cyclohexane ring. This unique structure imparts distinctive biological activities, making it a subject of interest in various scientific research fields, including pharmacology and biochemistry.

- Molecular Formula : C9H19NOCl

- Molecular Weight : 195.72 g/mol

- Structure : The compound consists of a cyclohexanol backbone with an amino group at position 4 and an isopropyl group at position 1.

The biological activity of 4-Amino-1-isopropylcyclohexanol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The isopropyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Biological Activity

Research indicates that 4-Amino-1-isopropylcyclohexanol hydrochloride exhibits several biological activities:

- Enzyme Interaction : It has been studied for its potential to interact with various enzymes, influencing their catalytic activity. This interaction can be crucial in understanding metabolic pathways and enzyme regulation.

- Receptor Binding : The compound may act as a ligand in receptor binding studies, potentially affecting neurotransmitter systems and influencing physiological responses.

Case Studies and Research Findings

- Enzyme Studies : In vitro studies have shown that 4-Amino-1-isopropylcyclohexanol hydrochloride can modulate the activity of certain enzymes involved in neurotransmission. For instance, it has been reported to affect the activity of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters .

- Neuropharmacological Effects : Animal studies have demonstrated that this compound may exhibit anxiolytic effects, suggesting its potential application in treating anxiety disorders. Behavioral tests in rodents indicated reduced anxiety-like behaviors when administered the compound .

- Toxicological Assessments : Toxicological evaluations have revealed that while the compound has beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, including neurotoxicity. This duality emphasizes the importance of dosage in therapeutic applications.

Comparative Analysis

To understand the uniqueness of 4-Amino-1-isopropylcyclohexanol hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexanol, 4-amino-, hydrochloride | Lacks isopropyl group; simpler structure | Limited enzyme interaction |

| trans-4-Aminocyclohexanol hydrochloride | Different stereochemistry; affects reactivity | Varies; may influence different pathways |

The presence of both amino and isopropyl groups in 4-Amino-1-isopropylcyclohexanol hydrochloride contributes to its distinct chemical properties and biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.